![molecular formula C11H22ClN B2979517 8,8-Dimethyl-2-azaspiro[4.5]decane;hydrochloride CAS No. 2445792-03-8](/img/structure/B2979517.png)

8,8-Dimethyl-2-azaspiro[4.5]decane;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

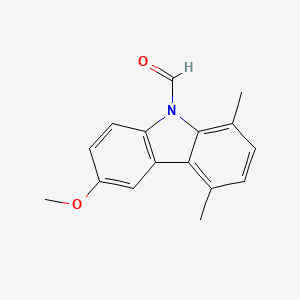

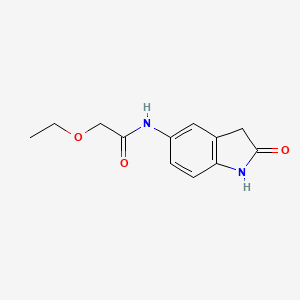

8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride is a chemical compound with the CAS Number: 2445792-03-8 . It has a molecular weight of 203.76 . The compound is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 8,8-dimethyl-2-azaspiro[4.5]decane hydrochloride . The InChI code is 1S/C11H21N.ClH/c1-10(2)3-5-11(6-4-10)7-8-12-9-11;/h12H,3-9H2,1-2H3;1H .Physical And Chemical Properties Analysis

8,8-Dimethyl-2-azaspiro[4.5]decane hydrochloride is a powder at room temperature . It has a molecular weight of 203.76 .Scientific Research Applications

Immunomodulatory Effects

A novel azaspirane, identified as SK&F 105685, has demonstrated therapeutic activity in rat models of autoimmune diseases. It acts as a potent inducer of non-specific suppressor cells across various locations including the spleen, lymph nodes, and bone marrow, excluding the thymus. These suppressor cells are characterized by their resistance to radiation, lack of T and B cell markers, adherence to plastic surfaces, and enhancement in activity by indomethacin. This compound has shown potential for therapy in diseases of autoimmune origin and may be effective in tissue transplantation rejection prevention (Badger et al., 1990).

Antiarthritic Activity

The antiarthritic and suppressor cell-inducing activities of azaspiranes have been explored, particularly focusing on structure-function relationships. A series of analogues synthesized to identify requirements for antiarthritic and immunosuppressive activity highlighted the significance of appropriately substituted silicon and carbon analogues. N,N-dimethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine dihydrochloride emerged as a potent analogue, indicating a correlation between antiarthritic activity and the ability to induce suppressor cells. This suggests a link between the pharmacological effects and potential application in autoimmune diseases or tissue transplantation (Badger et al., 1990).

Cytotoxic Action

A synthesis study of silaazaspiro[4.5]decanes, including N-(2-Dimethylaminopropyl)-8,8-dimethyl-8-sila-2-azaspiro[4.5]decane, has indicated cytotoxic action against human cancer cells grown in tissue culture. This research points to potential applications in cancer therapy, exploring the cytotoxic properties of azaspiro compounds for targeting cancer cells (Rice, Sheth, & Wheeler, 1973).

Muscarinic Agonist Activity

Research into 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists for Alzheimer's treatment has shown promising results. These compounds, including 2,8-dimethyl-1-oxa-8-azaspiro[4,5]decan-3-one, have exhibited potent muscarinic activities in vitro and in vivo without selectivity issues. Systematic modifications have led to analogues with preferential affinity for M1 receptors, offering a new avenue for symptomatic treatment of dementia of Alzheimer's type (Tsukamoto et al., 1995).

Mechanism of Action

While the exact mechanism of action for 8,8-Dimethyl-2-azaspiro[4.5]decane;hydrochloride is not clear, a similar compound, Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine), has been found to inhibit the production of interleukin 6 (IL-6) and inflammation in rat arthritis and autoimmune animal models .

Safety and Hazards

properties

IUPAC Name |

8,8-dimethyl-2-azaspiro[4.5]decane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-10(2)3-5-11(6-4-10)7-8-12-9-11;/h12H,3-9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOQCHFMGKWTMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CC1)CCNC2)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2979436.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2979446.png)

![Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate](/img/structure/B2979447.png)

![N6-(3-(1H-imidazol-1-yl)propyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2979448.png)

![Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B2979450.png)

![4-bromo-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol](/img/structure/B2979456.png)